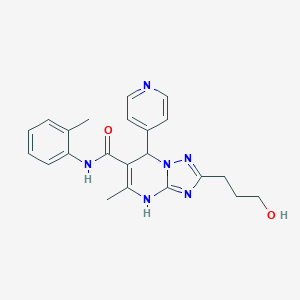

MFCD03847699

Description

However, based on the methodological frameworks and comparative analyses of structurally analogous compounds (e.g., MDL: MFCD00039227, MFCD09795980), we can infer general characteristics of such identifiers. MDL numbers typically classify compounds by structural features, synthesis pathways, or functional groups. For example, compounds with MDL identifiers often belong to classes like aryl ketones, benzimidazoles, or heterocyclic derivatives, depending on their backbone and substituents .

Properties

Molecular Formula |

C22H24N6O2 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C22H24N6O2/c1-14-6-3-4-7-17(14)25-21(30)19-15(2)24-22-26-18(8-5-13-29)27-28(22)20(19)16-9-11-23-12-10-16/h3-4,6-7,9-12,20,29H,5,8,13H2,1-2H3,(H,25,30)(H,24,26,27) |

InChI Key |

SZAYCZXSMFSWFN-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=NC=C4)CCCO)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD03847699 can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD03847699 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, triazolopyrimidines are known to interact with microtubules, affecting their stability and function . This interaction can lead to various cellular responses, including inhibition of cell division and induction of apoptosis. The exact molecular pathways involved depend on the specific substitution pattern of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we analyze three representative examples and their properties, leveraging methodologies from validated studies .

Table 1: Key Physicochemical Properties of Selected Compounds

Critical Analysis of Comparative Data

Structural Similarity

- Trifluoromethyl vs. Brominated Groups : CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1761-61-1 (C₇H₅BrO₂) both feature electron-withdrawing substituents (CF₃ and Br), enhancing electrophilic reactivity. However, the CF₃ group in CAS 1533-03-5 improves metabolic stability compared to bromine, which may pose toxicity risks .

- Heterocyclic Diversity : CAS 277299-70-4 (C₁₂H₁₄N₂O) contains a pyrazole ring, offering hydrogen-bonding sites for target binding, unlike the ketone-dominated systems of CAS 1533-03-5 .

Functional Performance

- Solubility and Bioavailability : All three compounds exhibit moderate aqueous solubility (~0.1–0.7 mg/mL), linked to their LogP values (2.41–3.04). However, CAS 277299-70-4’s pyrazole ring enhances GI absorption due to balanced hydrophilicity .

- Synthetic Efficiency : CAS 1761-61-1 achieves 98% yield under mild conditions (room temperature, 2h), outperforming the 76% yield of CAS 277299-70-4, which requires prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.